6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine
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Overview
Description
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a synthetic compound with a complex structure that encompasses a purine core, a piperidinyl moiety, and a cyclopropylpyridazinyl group. The compound is of interest due to its potential pharmacological properties and its role in various scientific research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available compounds such as purine derivatives and pyridazine intermediates.
Formation of the Piperidinyl Moiety: : A piperidine ring is constructed and functionalized to include an appropriate leaving group.
Linking the Cyclopropylpyridazinyl Group: : The cyclopropylpyridazinyl group is introduced through nucleophilic substitution or coupling reactions.
Final Assembly: : The final step involves the nucleophilic attack of the purine core onto the piperidinyl moiety to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where it is converted to oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound might be achieved using reducing agents like sodium borohydride or lithium aluminium hydride, yielding various reduced forms.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substituting Agents: : Various nucleophiles and electrophiles depending on the desired product.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and designing new chemical entities.
Biology
In biology, 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is investigated for its potential as a biochemical probe. Its interactions with biological molecules can help elucidate cellular pathways and functions.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic benefits. Preliminary studies suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of novel materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine exerts its effects is primarily through its interaction with molecular targets. It binds to specific proteins or receptors, modulating their activity. This interaction often involves the purine core binding to nucleotide-binding sites, while the piperidinyl and cyclopropylpyridazinyl groups provide specificity and stability to the interaction.
Comparison with Similar Compounds
6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine can be compared with other purine derivatives such as:
Adenosine: : A naturally occurring purine nucleoside with various physiological roles.
Theophylline: : A methylxanthine drug used for respiratory diseases.
Caffeine: : A central nervous system stimulant with a similar purine structure.
What sets this compound apart is its unique substitution pattern, which endows it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Hope this gives you a comprehensive insight into the compound. Anything else you're curious about?
Properties
IUPAC Name |
6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-13(1)14-3-4-15(24-23-14)26-9-12-5-7-25(8-6-12)18-16-17(20-10-19-16)21-11-22-18/h3-4,10-13H,1-2,5-9H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHCPYPABBAMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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